molecular formula C15H17N5O2 B2707709 N,1-dimethyl-6-oxo-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,6-dihydropyridazine-3-carboxamide CAS No. 2415514-13-3

N,1-dimethyl-6-oxo-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2707709
CAS No.: 2415514-13-3
M. Wt: 299.334
InChI Key: GHUBYLOHVNAGKE-UHFFFAOYSA-N
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Description

N,1-dimethyl-6-oxo-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the pyridazine family Pyridazines are heterocyclic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethyl-6-oxo-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N,1-dimethyl-6-oxo-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridazine derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N,1-dimethyl-6-oxo-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in various diseases.

    Industry: The compound is used in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of N,1-dimethyl-6-oxo-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives such as pyridazinone and pyridazine-3-carboxamide. These compounds share structural similarities but may differ in their functional groups and biological activities .

Uniqueness

N,1-dimethyl-6-oxo-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,6-dihydropyridazine-3-carboxamide is unique due to its specific functional groups and the presence of the azetidinyl moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N,1-dimethyl-6-oxo-N-(1-pyridin-2-ylazetidin-3-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-18(15(22)12-6-7-14(21)19(2)17-12)11-9-20(10-11)13-5-3-4-8-16-13/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUBYLOHVNAGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N(C)C2CN(C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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